

Preliminary investigation of 5-Aminotetrazole monohydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminotetrazole

Cat. No.: B145819

[Get Quote](#)

An In-depth Technical Guide to **5-Aminotetrazole** Monohydrate: Properties, Synthesis, and Applications

Abstract

5-Aminotetrazole (5-ATz), particularly in its stable monohydrate form, is a high-nitrogen heterocyclic compound of significant interest across multiple scientific disciplines. With a nitrogen content of 82.3% in its anhydrous form, it serves as a foundational building block for the development of advanced energetic materials, including gas generators and propellants. Beyond its energetic applications, its unique chemical structure makes it a versatile synthon in heterocyclic and medicinal chemistry, notably in multicomponent reactions for creating complex molecular scaffolds. This guide provides a comprehensive preliminary investigation into **5-Aminotetrazole** monohydrate, detailing its physicochemical properties, established synthesis protocols, analytical characterization techniques, key applications, and critical safety considerations for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Dichotomous Potential

First synthesized by Johannes Thiele in 1892, **5-Aminotetrazole**'s structure was definitively established in 1901 by Arthur Hantzsch. It exists as a planar molecule in both its anhydrous and monohydrated forms. The tetrazole ring is a unique high-nitrogen, aromatic heterocycle that imparts a high positive heat of formation, density, and good thermal stability to its derivatives. This inherent energy content is the primary driver for its investigation in energetic materials.

Simultaneously, the presence of an exocyclic amino group and multiple ring nitrogens makes 5-ATz a potent 1,3-binucleophilic reagent. This reactivity is harnessed in organic synthesis, particularly for constructing pyrimidine and quinazoline derivatives, which are prevalent motifs in pharmacologically active compounds. This dual utility—as both an energy source and a synthetic building block—makes a thorough understanding of its properties and handling essential for its effective and safe utilization.

Physicochemical and Structural Properties

5-Aminotetrazole monohydrate is a white, crystalline solid that is miscible with water. Its stability as a monohydrate is a key practical consideration, as the anhydrous form can be more sensitive. The material can become explosive if allowed to dry out completely.

Core Properties

A summary of the compound's key physical and chemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	CH ₅ N ₅ O	
Molecular Weight	103.08 g/mol	
Appearance	White to off-white crystalline solid/powder	
Melting Point	~198-205 °C (with decomposition)	
Density (calculated)	1.486 g/cm ³	
Water Solubility	Soluble / Miscible	
pKa	5.95	
CAS Number	15454-54-3	

Crystal Structure

The crystal structure of **5-Aminotetrazole** monohydrate has been determined by X-ray crystallography to be a monoclinic system with the space group P2₁/c. The molecule is planar,

a feature that indicates significant electronic conjugation within the ring. The structure is heavily influenced by hydrogen bonding, with every atom except carbon participating in this network. A key structural feature is the presence of a hydrogen atom on a ring nitrogen (N1), rather than migration to the amino group to form a zwitterion. This arrangement is supported by the hydrogen bonding patterns observed in the hydrate.

Synthesis Methodologies: A Pathway to a High-Nitrogen Core

The synthesis of 5-ATz has evolved from early methods requiring hazardous reagents

- To cite this document: BenchChem. [Preliminary investigation of 5-Aminotetrazole monohydrate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145819#preliminary-investigation-of-5-aminotetrazole-monohydrate\]](https://www.benchchem.com/product/b145819#preliminary-investigation-of-5-aminotetrazole-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

